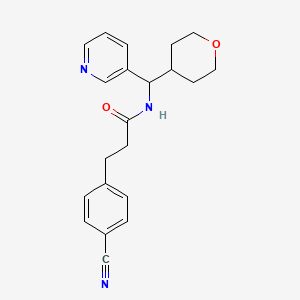

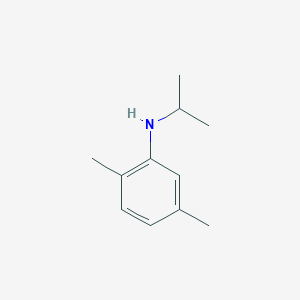

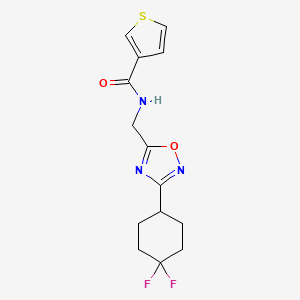

2-amino-4-hexyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds, such as 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, has been reported. These compounds can be obtained from the reaction of substituted aromatic aldehydes, dimedone, malonitrile, in the presence of a base such as potassium tertiary butoxide and THF in methanol as solvent at room temperature .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C18H26N2O2, an average mass of 302.411 Da, and a monoisotopic mass of 302.199432 Da . It has a density of 1.1±0.1 g/cm3, a boiling point of 493.2±45.0 °C at 760 mmHg, and a flash point of 252.1±28.7 °C .Aplicaciones Científicas De Investigación

X-ray Crystallography and Molecular Structure Analysis

2-amino-4-hexyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile and its derivatives have been extensively analyzed using X-ray crystallography to understand their molecular structure. Studies have shown that these compounds crystallize in various forms, with triclinic being common, and the pyran ring often deviates from planarity, adopting a boat conformation. The crystal structure is generally stabilized by N-H…O and N-H…N hydrogen bonds, indicating potential for interactions in larger molecular systems (Sharma et al., 2015).

Synthesis and Catalysis

The compound is a key player in the organocatalyzed synthesis of various derivatives. For instance, its use in the synthesis of 2-amino-4H-chromene derivatives through a tandem Michael addition–cyclization reaction has been reported. These derivatives have been synthesized with high yields and moderate to high enantioselectivity, using cinchona alkaloid-derived bifunctional catalysts. Such applications underscore the compound's role in facilitating complex chemical reactions and producing valuable derivatives with potential pharmaceutical applications (Ramireddy et al., 2017).

Antimicrobial Properties

A novel series of 2-amino-tetrahydro-4H-chromene-3-carbonitrile derivatives have demonstrated antimicrobial properties. These derivatives have been synthesized through processes like oxidative difunctionalization and have shown significant activity against various bacterial and fungal strains. This suggests the potential of these compounds in developing new antibacterial and antifungal agents (Nagamani et al., 2019).

Green Chemistry and Eco-Friendly Synthesis

The compound has been involved in green chemistry applications, such as in the ultrasound-assisted synthesis of its derivatives. These processes not only result in high-yield synthesis but are also eco-friendly, indicating the compound's role in sustainable chemistry practices (Chavan et al., 2021).

Mecanismo De Acción

Target of Action

Similar compounds, such as dihydropyran derivatives, are known to interact with a variety of biological targets, contributing to their medicinal significance .

Biochemical Pathways

Dihydropyran derivatives are known to have a broad range of biological activities, suggesting they may interact with multiple pathways .

Result of Action

Dihydropyran derivatives are known to exhibit a range of biological activities, including anticancer, antiviral, antibacterial, antioxidant, anti-hiv, antihyperglycemic, and anti-dyslipidemic activities .

Action Environment

It’s worth noting that the synthesis of similar compounds has been achieved under environmentally friendly conditions .

Propiedades

IUPAC Name |

2-amino-4-hexyl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c1-2-3-4-5-7-11-12(10-17)16(18)20-14-9-6-8-13(19)15(11)14/h11H,2-9,18H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STUXGHBBVDQONL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1C(=C(OC2=C1C(=O)CCC2)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[(Z)-2-Cyano-3-oxo-3-(oxolan-2-ylmethylamino)prop-1-enyl]-2-methoxyphenyl] 3,4-dimethoxybenzoate](/img/structure/B2362489.png)

![(Z)-3-(3,5-dichloroanilino)-2-[4-(3-fluoropropoxy)phenyl]-2-propenenitrile](/img/structure/B2362495.png)

![3-{2-[(4-fluorobenzyl)oxy]phenyl}-1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2362496.png)

![4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid](/img/structure/B2362510.png)

![4-[(3,5-dimethylpiperidino)sulfonyl]-N-(2-methoxy-5-nitrophenyl)benzamide](/img/structure/B2362511.png)